molecular formula C21H21ClN6O3S B4601852 METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE

METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B4601852
M. Wt: 472.9 g/mol
InChI Key: AWAMJAUIQRYLKS-UHFFFAOYSA-N
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Description

METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C21H21ClN6O3S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-1H-pyrazole-3-carboxylate is 472.1084374 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Investigations

Researchers have synthesized new compounds containing pyrazole and quinazoline moieties, showcasing methods like ultrasound-assisted synthesis and Claisen–Schmidt condensation. These compounds were characterized using spectroscopic techniques and, for some, X-ray crystallography. Their antimicrobial properties were also evaluated, highlighting potential pharmaceutical applications (Prasath et al., 2015).

Antioxidant Properties

A study focused on the synthesis of antioxidant pyrazolo[4,3-c]quinoline-3,4-diones, exploring the condensation reactions of hydrazines with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. These compounds displayed significant antioxidant activities, with regioselectivity confirmed by spectroscopic methods and DFT analysis (Tomassoli et al., 2016).

Applications in Lubricating Grease

The efficiency of synthesized quinolinone derivatives as antioxidants in lubricating greases was investigated, demonstrating their potential to improve grease performance. The study correlated oxidation inhibition with quantum chemical parameters, providing insights into the application of these compounds in industrial lubricants (Hussein et al., 2016).

Glycine/NMDA Receptor Antagonists

New pyrazolo[1,5-c]quinazoline derivatives were synthesized and evaluated as glycine/NMDA receptor antagonists, contributing to the development of compounds with potential applications in treating neurological disorders. This research enhances understanding of the structure-activity relationship in this compound class (Varano et al., 2009).

Coordination Complexes for Material Science

Studies on pyrazole-dicarboxylate acid derivatives led to the synthesis of novel coordination complexes with CuII/CoII, which are of interest for material science applications. The crystal structures of these complexes were determined, revealing their potential in designing new materials with specific magnetic or catalytic properties (Radi et al., 2015).

Properties

IUPAC Name

methyl 1-[[3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylmethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3S/c1-14-16(22)12-26(24-14)9-5-10-28-19(29)15-6-3-4-7-17(15)23-21(28)32-13-27-11-8-18(25-27)20(30)31-2/h3-4,6-8,11-12H,5,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAMJAUIQRYLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCN4C=CC(=N4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 1-[({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE

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